

An In-depth Technical Guide to the Spectroscopic Data of Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

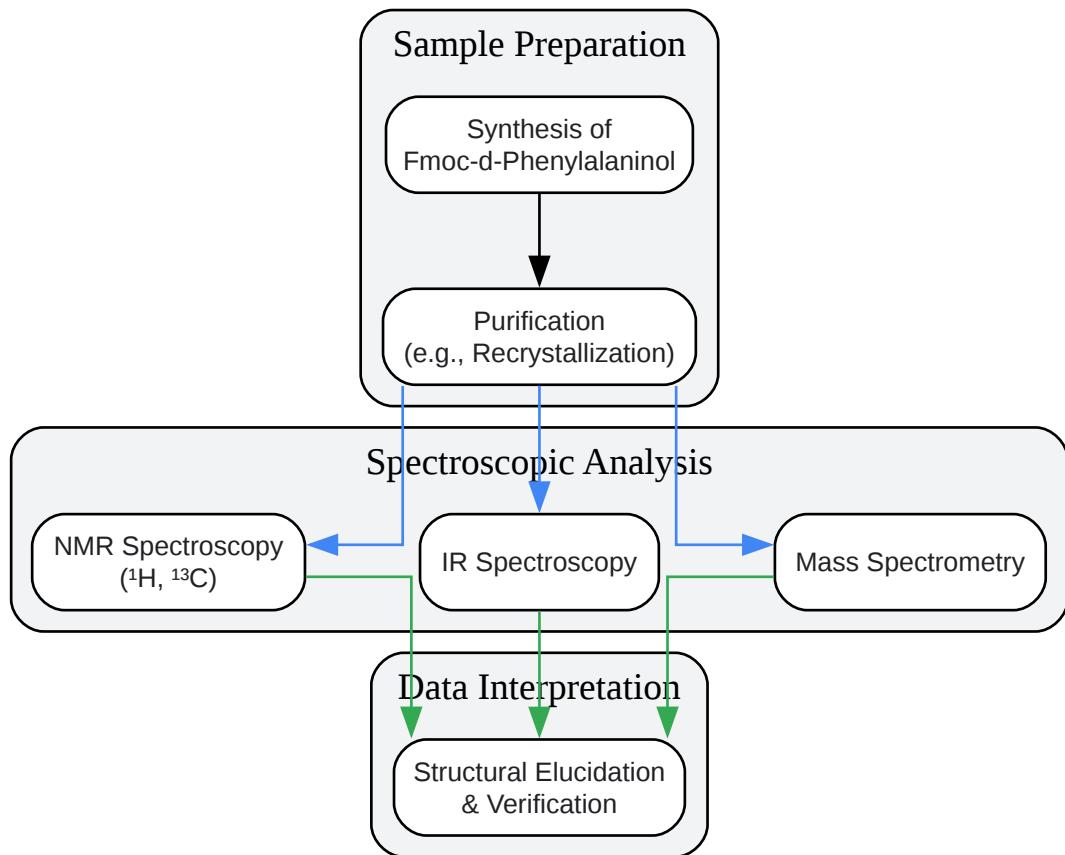
Compound Name: *Fmoc-d-Phenylalaninol*

Cat. No.: B140897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Fmoc-d-Phenylalaninol** (N-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol), a crucial building block in peptide synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.


Molecular Structure and Properties

Fmoc-d-Phenylalaninol is an amino alcohol derivative where the carboxylic acid group of D-phenylalanine is reduced to a primary alcohol and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.^[1]

- Molecular Formula: C₂₄H₂₃NO₃^{[2][3]}
- Molecular Weight: 373.4 g/mol ^{[1][2][3]}
- Monoisotopic Mass: 373.16779360 Da^[2]
- CAS Number: 129397-83-7^{[1][2][3]}

Spectroscopic Data Analysis Workflow

The structural elucidation and confirmation of **Fmoc-d-Phenylalaninol** rely on a combination of spectroscopic techniques. The general workflow for this analysis is outlined below.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the molecular structure of **Fmoc-d-Phenylalaninol** by providing detailed information about the hydrogen and carbon atom environments.^[1]

The ^1H NMR spectrum shows characteristic signals from the Fmoc protecting group, the phenyl ring, and the phenylalaninol backbone.^[1]

Chemical Shift (δ , ppm)	Assignment
~ 7.2–7.7	Fmoc Aromatic Protons (Complex multiplet)
~ 7.1–7.3	Phenyl Ring Protons
~ 4.2–4.5	Fmoc CH and Phenylalaninol α -CH (Overlapping multiplets)

Note: Data is representative and may vary based on solvent and instrument.[\[1\]](#)

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 156	Fmoc Carbonyl (C=O)
~ 119–143	Fmoc Aromatic Carbons
~ 127–136	Phenyl Ring Carbons
~ 67	Fmoc CH (Methine)
~ 42	Fmoc CH_2 (Methylene)

Note: Data is representative. The primary alcohol carbon is a key differentiator from the carboxylic acid of Fmoc-Phe-OH.[\[1\]](#)

A general protocol for acquiring NMR spectra of Fmoc-protected amino alcohols is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Fmoc-d-Phenylalaninol** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[\[4\]](#)
- Data Acquisition:
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
 - Shim the magnetic field to achieve optimal resolution.

- Acquire the spectrum using standard pulse programs. For ^1H NMR, a simple pulse-acquire sequence is typically sufficient. For ^{13}C NMR, a proton-decoupled sequence is used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3300–3400 (broad)	O-H Stretch (Alcohol)
~ 3300–3350	N-H Stretch (Amide)
~ 3000–3100	C-H Stretch (Aromatic)
~ 1678–1700	C=O Stretch (Carbamate)
~ 1050–1150	C-O Stretch (Alcohol)

Note: Data is representative.[\[1\]](#)[\[5\]](#)

- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
- Background Scan: Perform a background scan to record the spectrum of the empty sample compartment (or the ATR crystal), which will be subtracted from the sample spectrum.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and can provide information on the fragmentation pattern of **Fmoc-d-Phenylalaninol**.

Parameter	Value	Technique/Note
Molecular Weight	373.4 g/mol	Calculated from the molecular formula $C_{24}H_{23}NO_3$. ^[2]
Exact Mass	373.16779360 Da	High-resolution mass spectrometry (HRMS). ^[2]
Expected Ion	$[M+H]^+$, $[M+Na]^+$	Common adducts observed in ESI-MS.

A typical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is described below:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water.
- LC Separation (Optional but common):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase).
 - Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a small amount of formic acid to promote ionization).
- Mass Spectrometry Analysis:
 - The eluent from the LC is directed into the ESI source of the mass spectrometer.
 - Acquire data in positive ion mode to observe protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) molecular ions.
 - Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) for accurate mass measurement.^[6]

- Data Analysis: Process the raw data to identify the peak corresponding to the molecular ion of **Fmoc-d-Phenylalaninol** and confirm that its measured mass matches the calculated exact mass.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-Phenylalaninol | 129397-83-7 | Benchchem [benchchem.com]
- 2. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Fmoc-d-Phenylalaninol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140897#spectroscopic-data-for-fmoc-d-phenylalaninol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com